Array ( [bid] => 129015 )
Field: Electrochemistry
Field: Biotechnology
Field: Chemical Synthesis
Summary: Ethyl 2-methyl propanoate and its derivatives have been used in various chemical synthesis processes.
Field: Industrial Chemistry
Results: The synthesis of MP and MMA precursors through a reversible CO2 capture approach involving an organic superbase was reported.
4-Formyl-alpha-methyl-benzeneacetic acid ethyl ester, with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol, is a compound characterized by its aromatic structure and functional groups. It features a formyl group (-CHO) at the para position of the aromatic ring, an alpha-methyl group, and an ethyl ester functional group. This compound is of interest in various fields due to its unique structural properties and potential biological activities .
There is no current information available regarding a specific mechanism of action for ethyl 2-(p-formylphenyl)propionate in biological systems.
These reactions are crucial for synthesizing derivatives and exploring the compound's reactivity .
Research indicates that 4-formyl-alpha-methyl-benzeneacetic acid ethyl ester exhibits various biological activities. Its structure suggests potential anti-inflammatory and analgesic properties, making it a candidate for pharmacological studies. Additionally, compounds with similar structures have shown antimicrobial activity, indicating that this compound may also possess similar effects .
Several synthetic routes can be employed to produce 4-formyl-alpha-methyl-benzeneacetic acid ethyl ester:
These methods allow for varying degrees of control over yield and purity, making them suitable for laboratory synthesis .
4-Formyl-alpha-methyl-benzeneacetic acid ethyl ester has potential applications in:
Several compounds share structural similarities with 4-formyl-alpha-methyl-benzeneacetic acid ethyl ester. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Benzeneacetic Acid Ethyl Ester | C₁₀H₁₂O₂ | Lacks formyl group; simpler structure |
| 4-Chloro-alpha-formyl-benzeneacetic Acid Ethyl Ester | C₁₁H₁₁ClO₃ | Contains chlorine; potential for different reactivity |
| Racemic 2-(4-Formylphenyl)propionic Acid Ethyl Ester | C₁₂H₁₄O₃ | Similar functional groups; different stereochemistry |
The uniqueness of 4-formyl-alpha-methyl-benzeneacetic acid ethyl ester lies in its specific arrangement of functional groups, which may confer distinct biological activities compared to these similar compounds .